molecular formula C8H11ClN2O B2391793 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole CAS No. 1179864-54-0

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole

Cat. No.: B2391793
CAS No.: 1179864-54-0
M. Wt: 186.64
InChI Key: SEEFYWJCIAOHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone oxime with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of cyclopentyl-1,2,4-oxadiazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-(substituted methyl)-3-cyclopentyl-1,2,4-oxadiazole derivatives.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, which is crucial in its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(chloromethyl)-3-cyclopentyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEFYWJCIAOHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.